1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-difluoroacetophenone , have been used to synthesize various molecules with potential biological activity
Mode of Action
It’s worth noting that similar compounds have been synthesized via claisen-schmidt condensation under basic conditions . The interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various molecules, suggesting that they may interact with multiple biochemical pathways
Result of Action
Similar compounds have shown potential cytotoxic activity , suggesting that this compound may also have significant biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and 1,2,4-triazole.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may also be employed for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antifungal and anticancer agent.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
- 1-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine
- 1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine
- 1-(2,3-Difluorophenyl)-1H-1,2,4-triazol-3-amine
Comparison: 1-(3,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
CAS No. |
1858234-16-8 |
---|---|
Molecular Formula |
C8H6F2N4 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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